

Application Note: Sequence Confirmation of H-Gly-Ala-Tyr-OH by Mass Spectrometry

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Compound of Interest		
Compound Name:	H-Gly-Ala-Tyr-OH	
Cat. No.:	B1592854	Get Quote

Abstract

This application note provides a detailed protocol for the sequence confirmation of the tripeptide **H-Gly-Ala-Tyr-OH** using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The methodology covers sample preparation, instrument parameters, and data analysis, focusing on the characteristic fragmentation pattern to verify the amino acid sequence. This guide is intended for researchers, scientists, and professionals in drug development and proteomics who utilize mass spectrometry for peptide characterization.

Introduction

H-Gly-Ala-Tyr-OH is a simple tripeptide often used as a model compound in the development of analytical methods for peptide and protein analysis. Accurate determination of its primary structure is crucial for its use in various research applications. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful technique for peptide sequencing.[1] By analyzing the fragmentation pattern of the protonated peptide, the sequence of amino acid residues can be unequivocally confirmed. This is achieved by identifying the series of b- and y-ions, which are fragments that contain the N-terminus and C-terminus of the peptide, respectively.[2]

Experimental Protocols Sample Preparation



- Stock Solution Preparation: Accurately weigh approximately 1 mg of H-Gly-Ala-Tyr-OH and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
- Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 μ g/mL. To enhance ionization, add formic acid to the final solution to a concentration of 0.1% (v/v).

Mass Spectrometry Analysis

The following parameters are provided as a general guideline and should be optimized for the specific mass spectrometer being used.

Table 1: Mass Spectrometry Parameters

Parameter	Setting	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	3.0 - 4.0 kV	
Cone Voltage	20 - 40 V	
Source Temperature	100 - 150 °C	
Desolvation Gas Flow	500 - 800 L/hr	
Cone Gas Flow	20 - 50 L/hr	
MS Scan Range	m/z 100 - 500	
MS/MS Selection	Isolate and fragment the [M+H]+ ion	
Collision Gas	Argon	
Collision Energy	10 - 30 eV (optimized for fragmentation)	
IS/MS Scan Range m/z 50 - 350		

Data Analysis and Expected Results



The theoretical monoisotopic mass of the neutral peptide **H-Gly-Ala-Tyr-OH** (C₁₄H₁₉N₃O₅) is 309.1325 Da. Therefore, the protonated molecule ([M+H]⁺) is expected at an m/z of 310.1403.

Upon collision-induced dissociation, the peptide backbone fragments at the amide bonds, generating a series of b- and y-ions. The expected monoisotopic masses of the primary fragment ions for **H-Gly-Ala-Tyr-OH** are listed in Table 2.

Table 2: Theoretical m/z of Precursor and Fragment Ions for H-Gly-Ala-Tyr-OH

Ion Type	Sequence	Theoretical m/z ([M+H]+)
Precursor	Gly-Ala-Tyr	310.1403
b-ions		
bı	Gly	58.0293
bz	Gly-Ala	129.0664
y-ions		
y ₁	Tyr	182.0817
y ₂	Ala-Tyr	253.1188

The presence of a complete or near-complete series of b- and y-ions in the MS/MS spectrum confirms the amino acid sequence.

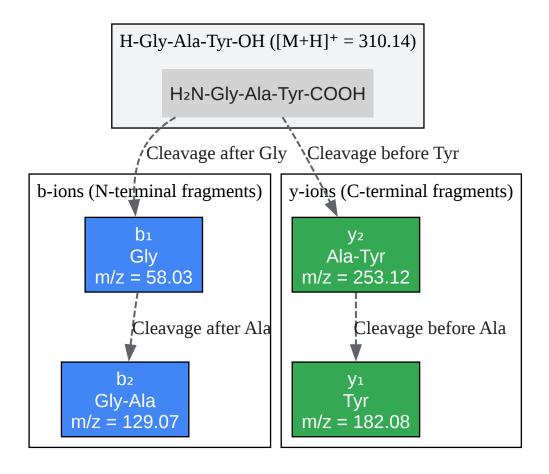
Visualizations



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Caption: Experimental workflow for the sequence confirmation of H-Gly-Ala-Tyr-OH.





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Caption: Fragmentation pathway of **H-Gly-Ala-Tyr-OH** showing the formation of b- and y-ions.

Conclusion

This application note demonstrates a straightforward and reliable method for the sequence confirmation of the tripeptide **H-Gly-Ala-Tyr-OH** using ESI-MS/MS. By following the outlined protocol and analyzing the resulting fragmentation pattern, researchers can confidently verify the primary structure of this and other simple peptides. The provided experimental parameters serve as a starting point and should be optimized for the specific instrumentation available.

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